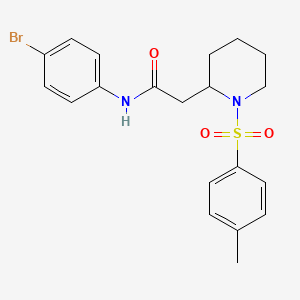

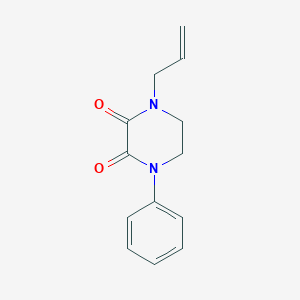

N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as BPTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a highly potent and selective inhibitor of the protein-protein interaction between the transcription factor HIF-1α and its coactivator p300/CBP. This interaction plays a crucial role in the regulation of the hypoxia response pathway, which is involved in various physiological and pathological processes, including cancer, ischemia, and inflammation.

Scientific Research Applications

Free Radical Scavenging Activity

N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a derivative of N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide, has been studied for its free radical scavenging activity. Using in vitro assays and quantum chemistry calculations, it was found to be a potent free radical scavenger, comparable to BHT and BHA. The OH bond in the compound is particularly active for trapping free radicals, with hydrogen atom transfer and sequential proton loss electron transfer being the dominant mechanisms in free radical scavenging (Boudebbous et al., 2021).

Pharmacological Evaluation

S-acetamide derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsant agents. The 4-bromophenyl acetamide derivative showed the most pronounced activity, significantly extending the latency period and reducing the duration and severity of seizures in an experimental model (Severina et al., 2020).

Anti-HIV Drug Potential

Density functional theory studies on acetamide derivatives, including those with bromophenyl substitutions, suggest significant potential as anti-HIV drugs. The local reactivity of these compounds indicates a mechanism of bond formation primarily through nitrogen atoms, with bromophenyl and nitrophenyl substitutions showing heightened potency (Oftadeh et al., 2013).

Antimicrobial Activity

This compound derivatives have shown good antimicrobial activity, with certain compounds displaying high activity towards specific microbial strains. Computational calculations support these findings, suggesting a correlation between experimental results and theoretical predictions (Fahim & Ismael, 2019).

properties

IUPAC Name |

N-(4-bromophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O3S/c1-15-5-11-19(12-6-15)27(25,26)23-13-3-2-4-18(23)14-20(24)22-17-9-7-16(21)8-10-17/h5-12,18H,2-4,13-14H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILDRZIZXCEDNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

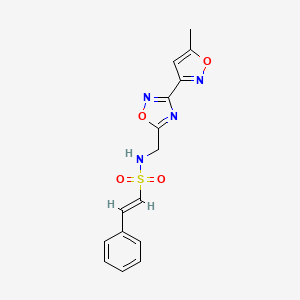

![N-(3-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2409305.png)

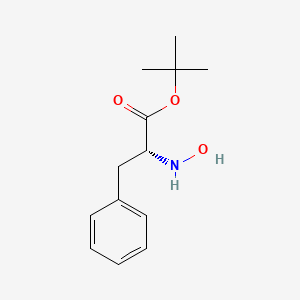

![6-(2-Methylphenyl)-1-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409307.png)

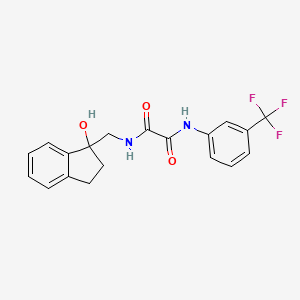

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2409311.png)

![3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2409313.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2409317.png)

![4-[(cyclopropylcarbonyl)amino]-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2409319.png)

![(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone](/img/structure/B2409323.png)